(Z)-Methyl 2-iodo-3-methoxyacrylate
Overview
Description
(Z)-Methyl 2-iodo-3-methoxyacrylate is an organic compound with the molecular formula C5H7IO3 and a molecular weight of 242.01 g/mol . It is a derivative of acrylic acid, characterized by the presence of an iodine atom and a methoxy group attached to the propenoate moiety. This compound is often used in organic synthesis due to its reactivity and versatility.
Preparation Methods
(Z)-Methyl 2-iodo-3-methoxyacrylate can be synthesized through various methods. One common synthetic route involves the reaction of methyl acrylate with iodine and methanol under specific conditions . The reaction typically requires an acidic catalyst and is carried out at room temperature. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
(Z)-Methyl 2-iodo-3-methoxyacrylate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives, depending on the reducing agent and conditions.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
(Z)-Methyl 2-iodo-3-methoxyacrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-iodo-3-methoxyprop-2-enoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The iodine atom and the methoxy group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
(Z)-Methyl 2-iodo-3-methoxyacrylate can be compared with other similar compounds, such as:
- Methyl 2-bromo-3-methoxyprop-2-enoate
- Methyl 2-chloro-3-methoxyprop-2-enoate
- Methyl 2-fluoro-3-methoxyprop-2-enoate
These compounds share similar structures but differ in the halogen atom attached to the propenoate moiety. The presence of different halogens affects their reactivity and applications, with iodine generally providing higher reactivity compared to bromine, chlorine, and fluorine .
Properties
Molecular Formula |
C5H7IO3 |
---|---|
Molecular Weight |
242.01 g/mol |
IUPAC Name |
methyl 2-iodo-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C5H7IO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3 |
InChI Key |
MDXPNXGUQIAENO-UHFFFAOYSA-N |
Canonical SMILES |
COC=C(C(=O)OC)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.